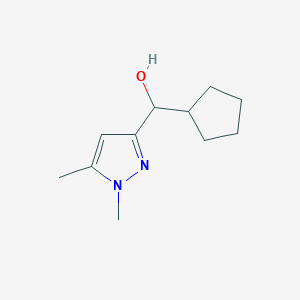

cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is an organic compound with the molecular formula C11H18N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Wirkmechanismus

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular function . The exact nature of these interactions and the resulting changes are subject to ongoing research.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .

Result of Action

Understanding these effects is crucial for predicting the compound’s potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which can be separated and purified . The reaction conditions often include refluxing the mixture to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine .

Wissenschaftliche Forschungsanwendungen

Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and catalysts

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3-Dimethyl-1H-pyrazol-5-ylmethanol

- Cyclopentyl(1H-pyrazol-3-yl)methanol

- 1,5-Dimethyl-1H-pyrazol-3-ylmethanol

Uniqueness

Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is unique due to the presence of both cyclopentyl and dimethyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Biologische Aktivität

Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol (CPME) is a compound that has garnered attention for its significant biological activities, particularly as a selective antagonist of the neuropeptide Y2 receptor. This receptor plays a crucial role in regulating appetite and energy metabolism, making CPME a promising candidate for research into obesity and related metabolic disorders.

- Molecular Formula: C14H20N2O

- Molecular Weight: 232.32 g/mol

- Appearance: Colorless liquid

- Solubility: Soluble in polar solvents such as water and ethanol

CPME acts primarily as an antagonist at the neuropeptide Y2 receptor, which is involved in various physiological processes including appetite regulation and anxiety-related behaviors. By blocking this receptor, CPME has shown potential in modulating eating behavior and could be beneficial for treating obesity and anxiety disorders. The selectivity of CPME towards the neuropeptide Y2 receptor enhances its utility in pharmacological studies focused on these conditions.

Antagonistic Effects on Neuropeptide Y2 Receptor

The primary biological activity of CPME is its antagonistic effect on the neuropeptide Y2 receptor. This interaction can lead to:

- Reduced Appetite: By inhibiting the receptor, CPME may help decrease food intake.

- Anxiety Modulation: The blockade of neuropeptide Y2 can also influence anxiety-related behaviors, providing potential therapeutic avenues for anxiety disorders.

Other Potential Biological Activities

In addition to its effects on the neuropeptide Y2 receptor, CPME has been investigated for other biological activities:

- Antimicrobial Properties: Preliminary studies suggest that CPME may exhibit antimicrobial effects, although further research is needed to establish this activity definitively.

- Anticancer Potential: There are indications that CPME could have anticancer properties, warranting further exploration in cancer research.

Pharmacological Studies

Research has demonstrated that CPME's selectivity for the neuropeptide Y2 receptor allows it to effectively modulate physiological responses related to appetite and anxiety. For instance, studies have shown that administration of CPME in animal models results in significant reductions in food intake compared to controls.

Comparative Analysis with Similar Compounds

To better understand the unique properties of CPME, a comparative analysis with structurally similar compounds was conducted. The following table summarizes key features of CPME and related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C14H20N2O | Selective antagonist of neuropeptide Y2 receptor |

| 1-cyclopentyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine | C14H21N5 | Different substitution patterns affecting biological activity |

| 3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanol | C8H12N2O | Smaller structure with distinct properties |

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of CPME is crucial for predicting its therapeutic applications. Initial studies have indicated favorable absorption characteristics, but comprehensive evaluations regarding its safety profile and potential side effects are ongoing. These include assessments of toxicity and long-term effects when used as a therapeutic agent.

Eigenschaften

IUPAC Name |

cyclopentyl-(1,5-dimethylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-8-7-10(12-13(8)2)11(14)9-5-3-4-6-9/h7,9,11,14H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWMYTAGAIUUQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(C2CCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.